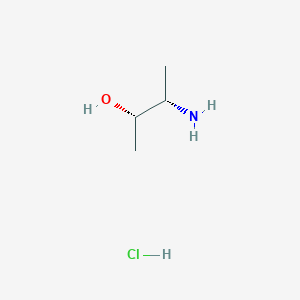
1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine
説明
“1-(3,4-Difluorophenyl)piperazine” is a compound that has been found in Sigma-Aldrich . It has an empirical formula of C10H12F2N2 and a molecular weight of 198.21 . Another related compound is “1-(3,4-difluorophenyl)ethylamine” which is also found in Sigma-Aldrich .
Synthesis Analysis
There is a paper that discusses the synthesis of a related compound, “(1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL)”, which is an intermediate for the drug ticagrelor . The synthesis was carried out via the classic route involving oxidation of amidrazones .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Difluorophenyl)piperazine” includes a SMILES string of FC1=CC(N2CCNCC2)=CC=C1F .
Chemical Reactions Analysis
In the synthesis of “(1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL)”, ChKRED20, a ketoreductase from Chryseobacterium sp. CA49, was found to catalyze the reduction of the ketone precursor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Difluorophenyl)piperazine” include its form as a solid .
科学的研究の応用
1. Role in Enzymatic Processes
This compound is a crucial intermediate in the synthesis of biologically active molecules. For instance, it has been used in the development of a practical enzymatic process for preparing certain chiral alcohols, which are key intermediates in drug synthesis. Such processes are noted for their high conversion rates and selectivity, showcasing the compound's utility in green chemistry and industrial applications (Guo et al., 2017).
2. Involvement in Chemical Synthesis
The compound plays a role in various chemical synthesis processes. For example, it has been used in the synthesis of new molecules, such as in the preparation of aminodiphenylcyclopropenium salts, which are further converted to other compounds like 1,2,3-triazines (Yoshida et al., 1985). This demonstrates its versatility as a building block in organic synthesis.
3. Application in Gas Separation Technologies
This compound has also found applications in materials science, particularly in the synthesis of polymers for gas separation. The derivative of this compound, tris(4-aminophenyl)amine, has been used to synthesize hyperbranched polyimides, which have potential applications in gas separation technologies (Fang et al., 2000).
Safety and Hazards
The safety data sheet for a related compound, “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .
将来の方向性
As for future directions, more research is needed to fully understand the properties and potential applications of “1-(3,4-Difluorophenyl)-N-ethylcyclopropan-1-amine”. The related compound “(1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL)” is being used as an intermediate for the drug ticagrelor, suggesting potential applications in pharmaceuticals .
特性
IUPAC Name |
1-(3,4-difluorophenyl)-N-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-2-14-11(5-6-11)8-3-4-9(12)10(13)7-8/h3-4,7,14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPUHDAJXPLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CC1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)



![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)



